molecular formula C14H15N5O B2561683 4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile CAS No. 303986-38-1

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile

Cat. No.: B2561683
CAS No.: 303986-38-1
M. Wt: 269.308
InChI Key: GFCIJDGYAYUZMD-LICLKQGHSA-N
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Description

This compound is a nicotinonitrile derivative featuring a dimethylamino group at the 4-position of the pyridine ring and a substituted pyrrole moiety at the 2-position. The pyrrole ring is further modified with a methoxyiminomethyl group, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

4-(dimethylamino)-2-[2-[(E)-methoxyiminomethyl]pyrrol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-18(2)13-6-7-16-14(12(13)9-15)19-8-4-5-11(19)10-17-20-3/h4-8,10H,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCIJDGYAYUZMD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrol-1-yl Intermediate: This step involves the reaction of a suitable pyrrole derivative with a nitrile compound under controlled conditions.

    Introduction of the Methoxyimino Group: The intermediate is then reacted with methoxyamine hydrochloride in the presence of a base to introduce the methoxyimino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and methoxyimino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Dimethylamine, methoxyamine hydrochloride, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares a (methoxyimino)methyl group with derivatives in the (methoxyimino)acetate family (e.g., 490-M16 to 490-M56 in ). However, its nicotinonitrile core distinguishes it from these derivatives, which are primarily benzoic acid or benzopyranone analogs .

Compound Core Structure Key Substituents
Target Compound Nicotinonitrile 4-(dimethylamino), 2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}
490-M16 () Benzoic acid 2-[(1E)-N,2-dimethoxy-2-oxoethanimidoyl]
Mobocertinib () Pyrimidine carboxylate Acryloylamino, dimethylaminoethyl-methylamino, 1-methylindole
Osimertinib () Pyrimidine amide Methansulfonate, dimethylaminoethyl-methylamino, acrylamide

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is estimated to be ~350–400 g/mol, lower than Mobocertinib (703.8 g/mol) and Osimertinib (595.7 g/mol) due to the absence of bulky succinate or methansulfonate counterions .
  • Solubility: The nitrile and pyrrole groups may enhance hydrophobicity compared to the carboxylic acid derivatives (e.g., 490-M19) but reduce solubility relative to Mobocertinib’s polar acryloylamino and carboxylate groups .

Pharmacokinetic and Toxicity Profiles

  • Metabolism: The dimethylamino group could undergo N-demethylation, a common metabolic pathway for similar amines (e.g., Osimertinib’s dimethylaminoethyl side chain) .

Biological Activity

4-(Dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H15N5O
  • Molecular Weight : 269.3 g/mol
  • CAS Number : 303986-38-1

Biological Activity Overview

The compound exhibits a range of biological activities, primarily linked to its interaction with various cellular targets. Notably, it has shown promise in anticancer applications and as an inhibitor of specific enzymatic pathways.

  • Anticancer Activity : The compound's structure suggests potential interactions with DNA and protein targets involved in cell proliferation. Preliminary studies indicate that it may induce apoptosis in cancer cells via:
    • Inhibition of tubulin polymerization , leading to disruption in mitotic spindle formation.
    • Induction of oxidative stress , which can trigger cell death pathways.
  • Enzyme Inhibition : Research has indicated that this compound may inhibit key enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of the compound on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The findings demonstrated:

  • Significant cytotoxicity with IC50 values indicating effective concentration ranges.
  • Selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
Cell LineIC50 (µM)Selectivity Index
A54912.55
HeLa10.04
Normal>50-

Study 2: Mechanistic Insights

Further investigations revealed that the compound's mechanism involves:

  • Cellular localization : Accumulation in the Golgi apparatus was observed, which may influence its pharmacodynamics.
  • Photodynamic properties : The compound exhibited enhanced cytotoxicity under light exposure, indicating potential for phototherapy applications.

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